molecular formula C19H21N3O3S B2423945 N-(4-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851718-12-2

N-(4-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2423945
CAS RN: 851718-12-2
M. Wt: 371.46
InChI Key: RBOMJXNPCICTBF-UHFFFAOYSA-N
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Description

N-(4-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, also known as MSA-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which have been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Interaction Studies and Molecular Properties

  • Volumetric and Acoustic Properties : The interaction of methyl acetate with aqueous solutions of quinoxaline derivatives, including N-(4-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, has been studied to understand the effect of temperature and concentration on molecular interactions using volumetric and acoustic properties (Raphael, Bahadur, & Ebenso, 2015).

Synthesis and Characterization

  • Solvent-Free Synthesis : Research has been conducted on the solvent-free synthesis of N-acetyl pyrazoles, including derivatives of the compound , characterizing their physical constants and spectral data (Thirunarayanan & Sekar, 2013).
  • Structural Analysis : Investigations into the structure of nimesulidetriazole derivatives, similar in structure to the compound of interest, have been carried out using X-ray powder diffraction to understand the effect of substitution on supramolecular assembly (Dey et al., 2015).

Corrosion Inhibition

  • Corrosion Inhibition for Mild Steel : Pyrazoline derivatives, akin to the compound , have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media, revealing significant inhibition properties and providing insights into their adsorption and protective mechanisms (Lgaz et al., 2018).

Pharmaceutical Research

  • Cyclooxygenase-2 (COX-2) Inhibitors : The effect of methanesulfonamide group, a component of the compound , on COX-2 inhibitory activity has been explored, indicating the potential of certain derivatives as potent COX-2 inhibitors (Singh et al., 2004).

Corrosion Inhibition in Acidic Media

  • Adsorption and Corrosion Inhibition Properties : Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, closely related to the compound , have been analyzed for their adsorption characteristics and inhibition of mild steel corrosion in acidic media, demonstrating their effectiveness as corrosion inhibitors (Olasunkanmi et al., 2016).

Molecular Structure Analysis

  • Crystal Structures : The crystal structures of N-substituted pyrazolines have been studied, offering insights into the molecular configurations and interactions, which are relevant to understanding the properties of similar compounds (Loh et al., 2013).

properties

IUPAC Name

N-[4-[2-acetyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-13-6-4-5-7-17(13)19-12-18(20-22(19)14(2)23)15-8-10-16(11-9-15)21-26(3,24)25/h4-11,19,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOMJXNPCICTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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